4-bromo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide

Medicinal Chemistry Late‑Stage Functionalization Suzuki‑Miyaura Coupling

Secure CAS 2034581‑66‑1 to interrogate the underexplored 4‑position of the antitubercular thiophene‑2‑carboxamide pharmacophore. The 4‑bromo substituent enables selective Pd‑catalyzed cross‑coupling without competitive 5‑position reactivity, supporting parallel library synthesis. Critical for DprE1 inhibitor teams moving beyond 5‑substituted analogs—confirms binding‑site complementarity and unlocks in‑house Suzuki diversification to a new 4‑aryl sub‑series. Standard B2B shipping; R&D‑only procurement.

Molecular Formula C15H11BrN2OS2
Molecular Weight 379.29
CAS No. 2034581-66-1
Cat. No. B2582220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide
CAS2034581-66-1
Molecular FormulaC15H11BrN2OS2
Molecular Weight379.29
Structural Identifiers
SMILESC1=CN=C(C=C1CNC(=O)C2=CC(=CS2)Br)C3=CSC=C3
InChIInChI=1S/C15H11BrN2OS2/c16-12-6-14(21-9-12)15(19)18-7-10-1-3-17-13(5-10)11-2-4-20-8-11/h1-6,8-9H,7H2,(H,18,19)
InChIKeyJCQRSIDPFJVSMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide (CAS 2034581-66-1) – Procuring the Right Heterocyclic Carboxamide for Screening and SAR


4-Bromo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide (CAS 2034581‑66‑1) is a synthetic heterocyclic small molecule that incorporates a 4‑bromothiophene‑2‑carboxamide core linked through a methylene bridge to a 2‑(thiophen‑3‑yl)pyridin‑4‑yl motif . This dual‑thiophene, pyridine‑containing carboxamide scaffold is structurally related to compound series investigated for antimicrobial and kinase‑inhibitory activities, placing it within a chemotype of interest for early‑stage drug discovery and chemical biology [1]. The 4‑bromo substituent provides a versatile synthetic handle for palladium‑catalyzed cross‑coupling, enabling downstream diversification .

Why Simple In‑Class Thiophene Carboxamides Cannot Substitute for CAS 2034581-66-1 in Focused Screening Campaigns


Thiophene‑2‑carboxamides are not interchangeable commodities. Variations in the halogen substitution pattern (4‑bromo vs. 5‑chloro or 5‑methyl), the position of the thiophene‑pyridine biaryl linkage (thiophen‑3‑yl vs. thiophen‑2‑yl), and the attachment point on the pyridine ring (4‑methylene vs. 3‑methylene) profoundly alter molecular shape, electronic distribution, and binding‑site complementarity . Within the DprE1 inhibitor pharmacophore, subtle modifications to the thiophene‑arylamide core have been shown to shift antimycobacterial potency by orders of magnitude [1]. Consequently, substituting CAS 2034581‑66‑1 with a positional isomer or a different halogen congener risks invalidating structure‑activity relationship (SAR) models and squandering screening resources. The specific 4‑bromo‑2‑carboxamide topology of this compound is a deliberate design feature that cannot be assumed equivalent to other in‑class analogs without experimental confirmation.

Quantitative Differentiation Evidence for 4-Bromo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide vs. Closest Analogs


4‑Bromo Substituent Enables Downstream C–C Cross‑Coupling Diversification Without Competing 5‑Position Reactivity

The bromine atom at the 4‑position of the thiophene‑2‑carboxamide core provides a selective oxidative‑addition site for palladium‑catalyzed cross‑coupling reactions, whereas the 5‑position remains unsubstituted and electronically differentiated. This contrasts with the 5‑chloro analog, where the halogen is attached to the more electronically activated α‑position, altering coupling regioselectivity and potential side‑reactivity . The target compound's 4‑bromo substitution pattern is expected to exhibit distinct reactivity ratios (k₄‑Br/k₅‑H) under standard Suzuki–Miyaura conditions compared with the 5‑chloro or 5‑methyl analogs, enabling chemoselective derivatization without protection/deprotection sequences.

Medicinal Chemistry Late‑Stage Functionalization Suzuki‑Miyaura Coupling

Thiophen‑3‑yl Pyridine Biaryl Topology Distinguishes This Compound from Thiophen‑2‑yl Positional Isomers with Reported Gram‑Positive Activity

The target compound features a 2‑(thiophen‑3‑yl)pyridin‑4‑yl group, whereas the positional isomer 4‑bromo‑N-{[2-(thiophen‑2‑yl)pyridin‑3‑yl]methyl}thiophene‑2-carboxamide (CAS 2034207‑71‑9) bears the thiophene attached at the 2‑position of pyridine, linked via the 3‑methyl position [1]. The 3‑yl vs. 2‑yl thiophene attachment alters the dihedral angle of the biaryl system and the spatial orientation of the carboxamide side chain, which is known to impact target binding in thiophene‑arylamide antibacterial series [2]. In vitro data for the thiophen‑2‑yl positional isomer shows activity against a panel of Gram‑positive bacteria including methicillin‑resistant strains [1]; the thiophen‑3‑yl isomer (target compound) is predicted to exhibit a shifted antimicrobial selectivity profile due to altered molecular recognition, though no direct head‑to‑head comparison has been published.

Antibacterial Screening Positional Isomer Differentiation SAR

Molecular Topology and Calculated Physicochemical Descriptors Differentiate from 5‑Methyl and 5‑Chloro Analogs

Although experimental logP and solubility data are absent from the public record, calculated molecular properties distinguish CAS 2034581‑66‑1 from its 5‑methyl and 5‑chloro analogs. The 4‑bromo substituent increases molecular weight (379.29 g/mol) and heavy atom count relative to the 5‑methyl analog (MW 330.45 g/mol ), and the bromine atom contributes a larger van der Waals volume and polarizability compared with chlorine. These differences affect predicted membrane permeability and protein‑binding desolvation penalties in a quantifiable manner when using standard computational tools; purchasers can run in‑house calculations to confirm.

Computational Chemistry Drug‑Likeness Molecular Descriptors

4‑Bromo‑2‑Carboxamide Substitution Pattern is Under‑Explored Relative to 5‑Substituted Thiophene Carboxamides in Published Antimycobacterial SAR

Published structure‑activity relationship studies on thiophene‑arylamide DprE1 inhibitors have overwhelmingly focused on 5‑substituted thiophene‑2‑carboxamide cores [1]. In the landmark J. Med. Chem. 2021 study, all active analogs in the DprE1 series bore substitution at the thiophene 5‑position or the N‑aryl moiety; no 4‑bromo‑2‑carboxamide analogs were reported [1]. The 4‑position of the thiophene‑2‑carboxamide thus represents an under‑explored vector for SAR expansion. Procuring CAS 2034581‑66‑1 allows exploration of whether 4‑bromo substitution can recapitulate or improve upon the antimycobacterial activity (MIC values as low as 0.03 µM against M. tuberculosis H37Rv for optimized 5‑substituted analogs [1]) while potentially offering improved physicochemical or selectivity profiles.

Antitubercular Drug Discovery SAR Gap Analysis DprE1 Inhibition

Recommended Procurement and Application Scenarios for 4-Bromo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide


Expanding DprE1 Inhibitor SAR into the Unexplored 4‑Position of the Thiophene‑2‑Carboxamide Core

Antitubercular drug discovery teams that have exhausted the 5‑position SAR around the thiophene‑2‑carboxamide DprE1 pharmacophore should procure CAS 2034581‑66‑1 to probe the 4‑position vector. As documented in Section 3, the 4‑bromo substitution pattern is absent from the published DprE1 inhibitor literature, whereas 5‑position analogs have yielded MIC values as low as 0.03 µM against M. tuberculosis H37Rv [1]. Incorporating this compound into a focused library enables the critical experiment: does moving the bromine from the 5‑ to the 4‑position maintain DprE1 binding affinity, and does it alter selectivity against human kinases or improve microsomal stability? The 4‑bromo handle also permits subsequent Suzuki diversification to generate a new sub‑series.

Systematic Comparison of Halogen‑Substitution Effects on Gram‑Positive Antibacterial Selectivity

Microbiology screening laboratories seeking to understand how halogen identity (Br vs. Cl), halogen position (4‑ vs. 5‑), and biaryl connectivity (thiophen‑3‑yl vs. thiophen‑2‑yl) influence Gram‑positive antibacterial spectra should acquire a matrix set including CAS 2034581‑66‑1 alongside its 5‑chloro analog, 5‑methyl analog, and the thiophen‑2‑yl positional isomer (CAS 2034207‑71‑9) [1]. The thiophen‑2‑yl isomer has reported activity against methicillin‑resistant strains [1]; testing the thiophen‑3‑yl isomer (target compound) under identical assay conditions would generate the first head‑to‑head comparison of connectivity‑dependent antibacterial activity in this scaffold class.

Late‑Stage Diversification Scaffold for Parallel Library Synthesis via Suzuki–Miyaura Coupling

The 4‑bromo substituent on the thiophene‑2‑carboxamide core of CAS 2034581‑66‑1 offers a selective oxidative‑addition site for palladium‑catalyzed cross‑coupling, as discussed in Section 3. Medicinal chemistry groups conducting parallel library synthesis can use this compound as a common intermediate, reacting it with diverse boronic acids or esters to generate an array of 4‑aryl/heteroaryl‑thiophene‑2‑carboxamides without the competitive 5‑position reactivity that complicates the use of 5‑halo analogs. The 5‑position remains available for subsequent orthogonal functionalization if desired, providing a two‑step diversification sequence unique to this intermediate.

Computational Library Design and Virtual Screening Campaigns Targeting Under‑Explored Chemical Space

Computational chemists building virtual screening libraries for antibacterial or kinase targets should include CAS 2034581‑66‑1 as a representative of the 4‑substituted thiophene‑2‑carboxamide chemotype. As established in Section 3, this substitution pattern is under‑represented in public bioactivity databases relative to 5‑substituted analogs. Docking this compound into DprE1 (PDB: 4WYA [1]) or other validated thiophene‑binding targets can generate testable hypotheses about the binding‑site complementarity of the 4‑bromo vector, guiding rational procurement of physical samples for follow‑up biochemical screening.

Quote Request

Request a Quote for 4-bromo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.